Cas no 2248301-55-3 (3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride)

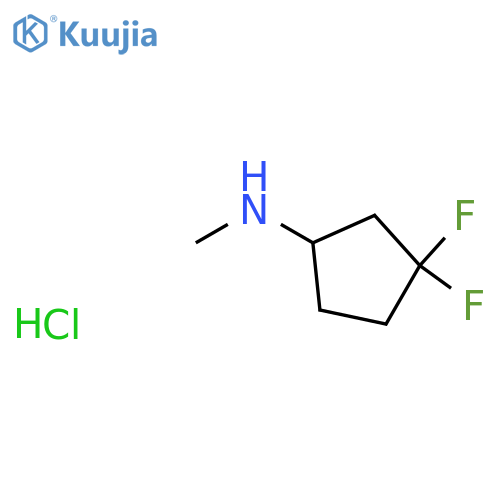

2248301-55-3 structure

商品名:3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- SCHEMBL22691254

- EN300-6496654

- 3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride

- 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride

- Z3398330350

- 2248301-55-3

-

- インチ: 1S/C6H11F2N.ClH/c1-9-5-2-3-6(7,8)4-5;/h5,9H,2-4H2,1H3;1H

- InChIKey: MLNRYZJPPPGQKP-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1(CCC(C1)NC)F

計算された属性

- せいみつぶんしりょう: 171.0626334g/mol

- どういたいしつりょう: 171.0626334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6496654-0.05g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95.0% | 0.05g |

$218.0 | 2025-03-14 | |

| Enamine | EN300-6496654-0.1g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95.0% | 0.1g |

$326.0 | 2025-03-14 | |

| Enamine | EN300-6496654-0.5g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95.0% | 0.5g |

$735.0 | 2025-03-14 | |

| Enamine | EN300-6496654-1.0g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95.0% | 1.0g |

$943.0 | 2025-03-14 | |

| Enamine | EN300-6496654-10.0g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95.0% | 10.0g |

$4052.0 | 2025-03-14 | |

| Aaron | AR0287B5-100mg |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95% | 100mg |

$474.00 | 2025-02-15 | |

| Aaron | AR0287B5-2.5g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95% | 2.5g |

$2566.00 | 2025-02-15 | |

| 1PlusChem | 1P02872T-100mg |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95% | 100mg |

$465.00 | 2024-05-25 | |

| 1PlusChem | 1P02872T-50mg |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95% | 50mg |

$322.00 | 2024-05-25 | |

| Enamine | EN300-6496654-0.25g |

3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride |

2248301-55-3 | 95.0% | 0.25g |

$466.0 | 2025-03-14 |

3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

2248301-55-3 (3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量